molecular formula C28H42N2O4S2 B11114793 N-[4-(hexadecylsulfanyl)phenyl]-2-nitrobenzenesulfonamide

N-[4-(hexadecylsulfanyl)phenyl]-2-nitrobenzenesulfonamide

Cat. No.: B11114793
M. Wt: 534.8 g/mol
InChI Key: LUCDJSKNDSDTKH-UHFFFAOYSA-N
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Description

N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexadecylsulfanyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety. The compound’s molecular formula is C28H42N2O4S2, and it has a significant molecular weight of 534.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-1-nitrobenzene with hexadecylthiol in the presence of a base to form the hexadecylsulfanyl derivative. This intermediate is then subjected to sulfonamide formation using appropriate sulfonyl chloride reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(HEXADECYLSULFANYL)PHENYL]NICOTINAMIDE
  • N-[4-(HEXADECYLSULFANYL)PHENYL]ACETAMIDE
  • N-[4-(HEXADECYLSULFANYL)PHENYL]BENZENESULFONAMIDE

Uniqueness

N-[4-(HEXADECYLSULFANYL)PHENYL]-2-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a hexadecylsulfanyl group and a nitrobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H42N2O4S2

Molecular Weight

534.8 g/mol

IUPAC Name

N-(4-hexadecylsulfanylphenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C28H42N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-35-26-22-20-25(21-23-26)29-36(33,34)28-19-16-15-18-27(28)30(31)32/h15-16,18-23,29H,2-14,17,24H2,1H3

InChI Key

LUCDJSKNDSDTKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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